Potassium (3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexan-1-yl)trifluoroborate
CAS No.: 2095504-38-2
Cat. No.: VC11656798
Molecular Formula: C10H16BF3KNO2
Molecular Weight: 289.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2095504-38-2 |
|---|---|
| Molecular Formula | C10H16BF3KNO2 |
| Molecular Weight | 289.15 g/mol |
| IUPAC Name | potassium;trifluoro-[3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.0]hexan-1-yl]boranuide |
| Standard InChI | InChI=1S/C10H16BF3NO2.K/c1-9(2,3)17-8(16)15-5-7-4-10(7,6-15)11(12,13)14;/h7H,4-6H2,1-3H3;/q-1;+1 |
| Standard InChI Key | QHQPAUUPYDHPAF-UHFFFAOYSA-N |
| SMILES | [B-](C12CC1CN(C2)C(=O)OC(C)(C)C)(F)(F)F.[K+] |
| Canonical SMILES | [B-](C12CC1CN(C2)C(=O)OC(C)(C)C)(F)(F)F.[K+] |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a bicyclo[3.1.0]hexane scaffold, a fused bicyclic system comprising a cyclopropane ring adjacent to a pyrrolidine-like nitrogen heterocycle. The Boc group () protects the amine, while the trifluoroborate () moiety enhances stability and reactivity in cross-coupling applications . The Smiles string confirms the connectivity .
Table 1: Key Chemical Identifiers
Physical and Chemical Properties
Stability and Reactivity
The Boc group confers stability against nucleophilic and acidic conditions, enabling storage at 2–8°C without degradation . The trifluoroborate group enhances solubility in polar aprotic solvents (e.g., THF, DMF), facilitating use in Suzuki-Miyaura couplings .
Spectroscopic Data
Although NMR or IR data are absent in the sources, analogous trifluoroborates exhibit characteristic NMR peaks near −1 to −3 ppm and signals around −140 ppm .
Applications in Organic Synthesis
Cross-Coupling Reactions
As a trifluoroborate reagent, this compound participates in Suzuki-Miyaura couplings, enabling carbon-carbon bond formation with aryl halides. The bicyclic scaffold introduces steric constraints, potentially favoring selective coupling at less hindered positions .
Pharmaceutical Intermediate
The Boc-protected amine is a transient group in drug synthesis, removable under acidic conditions (e.g., HCl in dioxane) to generate free amines for further functionalization .
Related Compounds and Derivatives
Difluoro-Methyl Derivative
A structurally analogous compound (Catalog ID: V154670) incorporates 6,6-difluoro and 5-methyl substituents (, MW 339.15 g/mol) . This derivative exemplifies modular modifications to tune reactivity and steric profiles.
Table 2: Derivative Comparison
| Property | Base Compound | Difluoro-Methyl Derivative |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 289.15 g/mol | 339.15 g/mol |
| Substituents | None | 6,6-Difluoro, 5-methyl |
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